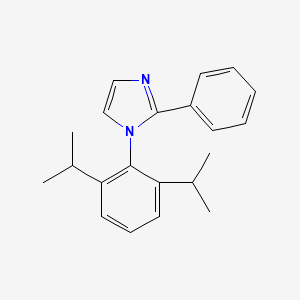

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole

Vue d'ensemble

Description

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 2,6-diisopropylphenyl group and a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diisopropylaniline with glyoxal and ammonium acetate, followed by the addition of benzaldehyde. The reaction is carried out in a solvent such as ethanol under reflux conditions to facilitate the formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

Structural Insights Influencing Reactivity

Crystallographic studies reveal structural features that may impact reactivity:

-

Imidazole Ring Geometry :

-

Supramolecular Interactions :

Reactivity in Coordination Chemistry

While direct reactions of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole are sparsely documented, structurally analogous imidazole derivatives demonstrate:

-

Ligand Behavior : Similar imidazoles (e.g., 1-(2,6-diisopropylphenyl)-1H-imidazole) form octahedral Fe(II) complexes via N-coordination .

-

Axial Halogen Binding : Fe–Cl bonds (2.5356 Å) and Fe–Br bonds (2.7040 Å) suggest potential for halogen-exchange reactions .

Stability and Functionalization Challenges

Applications De Recherche Scientifique

Organic Semiconductor Devices

DippIm has been explored for use in organic semiconductor devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research indicates that DippIm can contribute to lower drive voltages in these devices, enhancing their efficiency .

Table 1: Comparison of DippIm with Other Organic Semiconductors

| Property | DippIm | Other Organic Semiconductors |

|---|---|---|

| Drive Voltage | Low | Variable |

| Film Stability | High | Moderate to High |

| Solubility | Good | Variable |

Light Emitting Devices

The compound has also been utilized in light-emitting devices that emit both visible and infrared light. This dual functionality is advantageous for applications requiring multi-spectral emissions .

Antifungal Agents

DippIm serves as a precursor in the synthesis of antifungal agents. Its structural features allow it to interact effectively with biological targets, making it a candidate for developing new antifungal compounds .

Drug Delivery Systems

The compound's solubility profile suggests potential applications in drug delivery systems where it can be used as a carrier for hydrophobic drugs, improving their bioavailability .

Supramolecular Chemistry

In supramolecular chemistry, DippIm has been studied for its ability to form supramolecular assemblies through hydrogen bonding interactions. These assemblies can be utilized in creating new materials with tailored properties .

Case Study: Supramolecular Assembly Formation

- Objective: To investigate the supramolecular interactions of DippIm.

- Method: Crystallization studies were conducted at low temperatures.

- Results: The study revealed close contacts between nitrogen atoms in the imidazole ring and adjacent aromatic rings, leading to stable supramolecular structures.

Mécanisme D'action

The mechanism of action of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, altering their activity and function.

Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune response. Additionally, it may affect cell cycle regulation and apoptosis pathways, contributing to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride, 2-(2,6-diisopropylphenyl)-1-methylimidazo[1,5-a]quinolin-2-ium tetrafluoroborate.

Uniqueness: The presence of both 2,6-diisopropylphenyl and phenyl groups in the imidazole ring provides unique steric and electronic properties, enhancing its reactivity and potential applications. The compound’s ability to form stable complexes with metals and its diverse chemical reactivity make it a valuable compound in various research fields.

Activité Biologique

1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole, commonly referred to as DippIm, is a compound of significant interest due to its diverse biological activities. This article explores its structural characteristics, biological effects, and potential therapeutic applications based on recent research findings.

Structural Characteristics

The crystal structure of DippIm has been characterized using X-ray diffraction techniques. The molecule exhibits monoclinic symmetry with four molecules per unit cell. The imidazole ring is oriented at an angle of 80.7° relative to the phenyl ring, which influences its intermolecular interactions. Notably, the close contacts between the nitrogen atom in the imidazole ring and the C-H bond of adjacent molecules contribute to its stability and biological activity .

Table 1: Structural Parameters of DippIm

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀N₂ |

| Symmetry | Monoclinic P2₁/c |

| Imidazole Ring Rotation | 80.7° |

| Aryl-Aryl Distance | 6.692 Å |

| N-C Bond Lengths | N1-C1: 1.3544 Å |

| C1-N2: 1.3153 Å |

Biological Activity

DippIm has shown promising biological activities across various studies, particularly in antifungal and anticancer applications.

Antifungal Activity

Research indicates that imidazole derivatives, including DippIm, exhibit potent antifungal properties. For instance, studies have demonstrated that certain imidazole compounds can effectively inhibit the growth of fungi such as Aspergillus fumigatus, a common pathogen in immunocompromised patients . The mechanism of action is believed to involve disruption of fungal cell membrane integrity.

Anticancer Properties

DippIm has also been investigated for its potential anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through various pathways, including the modulation of apoptotic proteins and cell cycle regulators. The compound's ability to interact with specific molecular targets makes it a candidate for further development as an anticancer agent .

Case Studies and Research Findings

Several case studies have highlighted the efficacy of DippIm in various biological assays:

- Antifungal Efficacy : A study reported that DippIm exhibited an IC₅₀ value significantly lower than standard antifungal agents, indicating higher potency against specific fungal strains .

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines, DippIm demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent .

- Mechanistic Insights : Research into the molecular mechanisms revealed that DippIm affects mitochondrial function and induces oxidative stress in cancer cells, leading to increased apoptosis rates .

Propriétés

IUPAC Name |

1-[2,6-di(propan-2-yl)phenyl]-2-phenylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2/c1-15(2)18-11-8-12-19(16(3)4)20(18)23-14-13-22-21(23)17-9-6-5-7-10-17/h5-16H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCQHTACQZUATF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN=C2C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728686 | |

| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914306-50-6 | |

| Record name | 1-[2,6-Di(propan-2-yl)phenyl]-2-phenyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 1-(2,6-Diisopropylphenyl)-2-phenyl-1H-imidazole influence the emission color of its corresponding Iridium(III) complex?

A: The presence of the bulky 2,6-diisopropylphenyl substituent on the imidazole ring plays a crucial role in determining the emission color of the resulting Iridium(III) complex. [] This bulky group can hinder intermolecular interactions, leading to a more blue-shifted emission. For instance, the complex [Ir(ipr-dphim)2(dmapzpy)]PF6, where "ipr-dphim" represents this compound, exhibits deep blue emission with maxima at ~460 and 480 nm. [] This highlights how strategic ligand design can tune the photophysical properties of these complexes.

Q2: How do computational studies contribute to understanding the photophysical properties of Iridium(III) complexes containing this compound?

A: Density functional theory (DFT) calculations are invaluable for understanding the electronic structure and predicting the photophysical properties of these complexes. [] For instance, researchers have used DFT to calculate the HOMO-LUMO energy gaps, which correlate with the absorption and emission properties of the complexes. [] These calculations provide insights into the factors influencing the color of light emitted, guiding the design of new materials with desired optical properties for OLED applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.